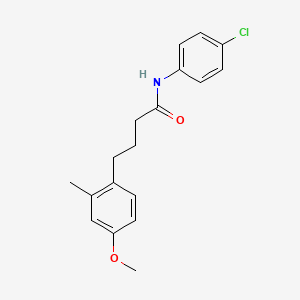![molecular formula C10H10BrIN4O B5783383 1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5783383.png)
1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD73954 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of BRD73954 involves the selective binding of the compound to the bromodomains of proteins such as BRD4. This binding leads to the inhibition of the activity of these proteins, which are involved in the regulation of gene expression. The inhibition of these proteins has been shown to have anti-cancer effects, making BRD73954 a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
BRD73954 has been shown to have significant biochemical and physiological effects. The compound has been shown to selectively inhibit the activity of bromodomain-containing proteins, leading to the regulation of gene expression. This regulation has been shown to have anti-cancer effects, making BRD73954 a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BRD73954 in lab experiments include its potency and selectivity for bromodomain-containing proteins. The compound has been shown to have anti-cancer effects, making it a potential candidate for cancer therapy. The limitations of using BRD73954 in lab experiments include its complex synthesis process and the potential for off-target effects.
Orientations Futures
There are several potential future directions for the study of BRD73954. One potential direction is the development of more potent and selective inhibitors of bromodomain-containing proteins. Another potential direction is the study of the compound's effects on other diseases such as inflammatory disorders and neurological disorders. Additionally, the use of BRD73954 in combination with other cancer therapies is also a potential future direction for research.
Méthodes De Synthèse
The synthesis of BRD73954 involves a multi-step process that requires various reagents and conditions. The initial step involves the reaction of 1H-pyrazole with bromine to form 4-bromo-1H-pyrazole. This intermediate is then reacted with ethyl oxalyl chloride to form 2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl chloride. The final step involves the reaction of 2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl chloride with 4-iodo-3,5-dimethyl-1H-pyrazole to form BRD73954.
Applications De Recherche Scientifique
BRD73954 has been studied extensively for its potential applications in various fields such as cancer research, drug discovery, and chemical biology. This compound has been identified as a potent inhibitor of bromodomain-containing proteins, which are involved in the regulation of gene expression. BRD73954 has been shown to selectively bind to the bromodomains of proteins such as BRD4, leading to the inhibition of their activity. This inhibition has been shown to have anti-cancer effects, making BRD73954 a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(4-bromopyrazol-1-yl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIN4O/c1-6-10(12)7(2)15(14-6)5-9(17)16-4-8(11)3-13-16/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDLCLUFUOIVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2C=C(C=N2)Br)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)



![(3,5-dimethylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5783352.png)



![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)


